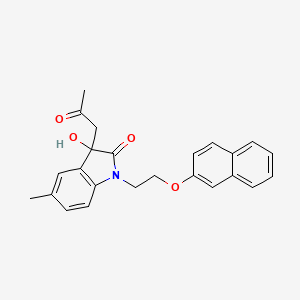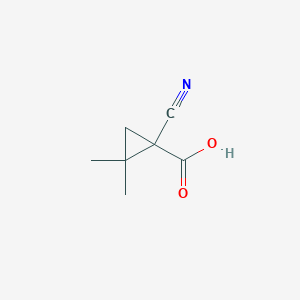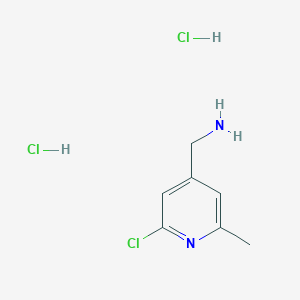
3-Hydroxy-5-methyl-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-methyl-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one, also known as HMN-214, is a small molecule compound that has been developed as a potential anti-cancer drug.
Applications De Recherche Scientifique
Naphthalene Derivatives in Scientific Research
Naphthalene and its derivatives are extensively studied for their applications in organic synthesis, materials science, and environmental studies. Research on naphthalene derivatives focuses on their synthesis, properties, and applications in creating novel materials with specific functions. For example, studies on the synthesis of 1,3-Dihydroxynaphthalene explore efficient routes for producing compounds with potential applications in dyes and pigments, highlighting the importance of naphthalene derivatives in industrial chemistry (Zhang You-lan, 2005).
Indole Derivatives in Medicinal Chemistry
Indole and its derivatives are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications. Research includes exploring the toxicology and usage of indole and its derivatives in medicine, indicating their importance in developing pharmaceutical compounds (Natal'ya Malyshkina et al., 2022). These studies underscore the role of complex organic molecules, such as the compound , in advancing pharmacological research.
Biodegradation and Environmental Applications
Research on microbial biodegradation of polyaromatic hydrocarbons, including naphthalene, highlights the environmental relevance of studying such compounds. These studies focus on understanding the mechanisms through which microorganisms break down complex hydrocarbons, potentially leading to applications in environmental remediation and pollution control (R. Peng et al., 2008). This area of research may provide insights into the environmental impact and degradation pathways of complex compounds similar to the one mentioned.
Propriétés
IUPAC Name |
3-hydroxy-5-methyl-1-(2-naphthalen-2-yloxyethyl)-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-16-7-10-22-21(13-16)24(28,15-17(2)26)23(27)25(22)11-12-29-20-9-8-18-5-3-4-6-19(18)14-20/h3-10,13-14,28H,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEDCWYFZFKYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCOC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine](/img/structure/B2589222.png)
![N-(2-chloro-4-methylphenyl)-2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2589225.png)

![4-({2-[4-Cyano-3-(methylsulfanyl)-5-isothiazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2589227.png)
![5-(4-(Trifluoromethyl)pyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2589228.png)


![3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2589233.png)
![3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2589234.png)

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,4-difluorophenyl)amino)formamide](/img/structure/B2589237.png)
![6-Butan-2-yl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2589240.png)
![2-[4-(Methylamino)phenyl]acetonitrile hydrochloride](/img/structure/B2589241.png)
![3-(3-Methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2589242.png)